
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea, also known as ACR16, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACR16 is a member of the thiourea family of compounds and has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Scientific Research Applications
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, this compound has been shown to have antipsychotic effects that are comparable to those of traditional antipsychotic drugs such as haloperidol, but with fewer side effects. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.
Mechanism of Action
The exact mechanism of action of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is not fully understood, but it is thought to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to the antipsychotic, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which is thought to contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be important for its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is that it has been extensively studied in animal models, and its pharmacological properties are well understood. This makes it a useful tool for studying the dopaminergic and serotonergic systems in the brain and for investigating potential therapeutic interventions for psychiatric disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are a number of future directions for research on N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea. One area of interest is the development of new compounds that are structurally similar to this compound but may have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and the potential for neurotoxicity. Finally, there is interest in investigating the potential therapeutic applications of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea involves the reaction between 1-adamantylamine and 2-chloro-4-methylbenzoyl isothiocyanate. The reaction takes place in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60%.
Properties
Molecular Formula |
C19H23ClN2OS |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-(1-adamantylcarbamothioyl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C19H23ClN2OS/c1-11-2-3-15(16(20)4-11)17(23)21-18(24)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H2,21,22,23,24) |
InChI Key |
USRAHLQDHSJNHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

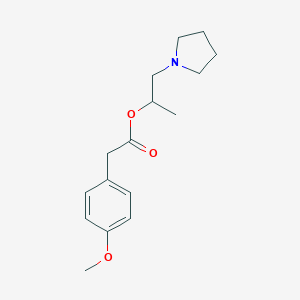
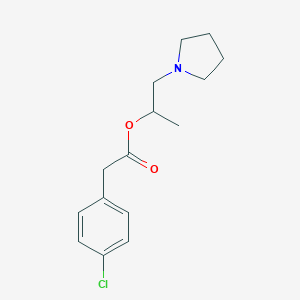
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

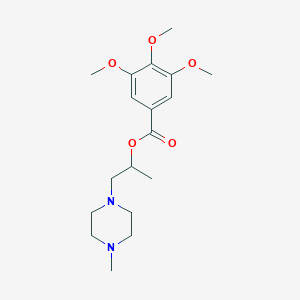
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
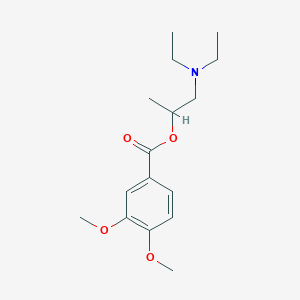
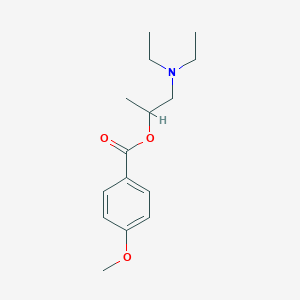
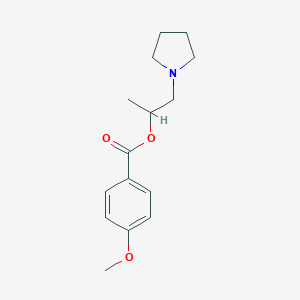
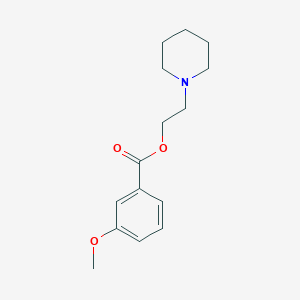
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
